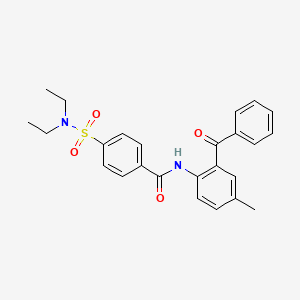

N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis process of related benzamide compounds typically involves acylation, reduction reactions, and sometimes complex formation with metals. For instance, the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involved an aryllithium reaction with 14CO2 forming the labelled acid, subsequently transformed into the amide (Gawell, 2003).

Molecular Structure Analysis

- The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a study on a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, revealed its crystallization in a triclinic system and the calculation of its geometrical parameters using density functional theory (Demir et al., 2015).

Chemical Reactions and Properties

- Benzamide derivatives exhibit a range of chemical reactions and properties. For instance, new acylthiourea derivatives showed activity against various bacterial and fungal strains (Limban et al., 2011).

Physical Properties Analysis

- The physical properties of benzamide compounds are characterized by their crystal structure, molecular geometry, and vibrational frequencies. Studies often compare the experimental X-ray diffraction data with computed optimized geometries (Demir et al., 2016).

Chemical Properties Analysis

- The chemical properties of benzamide derivatives include their electronic properties, such as HOMO and LUMO energies, and thermodynamic properties. These are typically calculated using DFT approaches and are essential for understanding the chemical reactivity of the molecule (Demir et al., 2015).

Wissenschaftliche Forschungsanwendungen

Chemoselective Synthesis

Chemoselective synthesis techniques utilizing benzoyl compounds, such as N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide, have been developed to create compounds of biological interest. One approach involves the N-benzoylation of aminophenols employing benzoylisothiocyanates in a chemoselective manner, leading to N-(2-hydroxyphenyl)benzamides. These compounds, recognized for their biological relevance, are characterized by simple chemical tests and detailed analytical and spectral data, highlighting their potential in synthesizing biologically active molecules (Singh, Lakhan, & Singh, 2017).

Enzymatic Inhibition

Research on aromatic sulfonamide inhibitors, including compounds structurally related to N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide, demonstrates their effectiveness in inhibiting carbonic anhydrase isoenzymes. These inhibitors showcase nanomolar half maximal inhibitory concentration (IC50) values, indicating their potent inhibitory effects on various carbonic anhydrase isoenzymes, which could be leveraged in therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).

Prodrug Forms

Investigations into prodrug forms for the sulfonamide group reveal the synthesis of various N-acyl derivatives of model sulfonamides, aiming to improve their pharmacological profiles. These studies focus on enhancing the water solubility and lipophilicity of sulfonamides, thereby potentially increasing their therapeutic utility. The kinetics of hydrolysis of these derivatives have been studied, providing insights into their stability and enzymatic hydrolysis to yield parent sulfonamides (Larsen, Bundgaard, & Lee, 1988).

Material Science

In the realm of material science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes exhibit improved water flux and dye rejection capabilities, highlighting the role of sulfonic acid groups in enhancing membrane performance. Such advancements in membrane technology could be critical for environmental and water treatment applications (Liu et al., 2012).

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S/c1-4-27(5-2)32(30,31)21-14-12-20(13-15-21)25(29)26-23-16-11-18(3)17-22(23)24(28)19-9-7-6-8-10-19/h6-17H,4-5H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOFQTPYHKMVGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)

![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide](/img/structure/B2488543.png)

![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)

![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)